

The Amphiphilic Architect: A Technical Deep Dive into 2-(Octyloxy)ethanol

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Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

CAS No.: 68954-94-9

Cat. No.: B7797864

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Executive Summary

2-(Octyloxy)ethanol (

), also known as ethylene glycol mono-n-octyl ether, represents a critical boundary molecule in surfactant science. Unlike its shorter-chain homologs (e.g., 2-butoxyethanol) which act primarily as co-solvents, or its longer-chain relatives (e.g.,

) which are lipophilic surfactants,

occupies the precise thermodynamic "tipping point" between water solubility and phase separation.

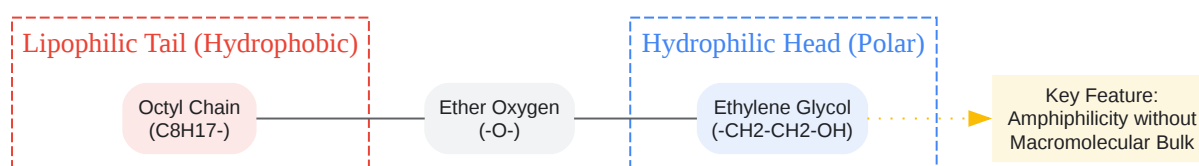
This guide analyzes the physicochemical properties of

, focusing on its utility in drug delivery systems (specifically as a permeation enhancer) and microemulsion formulation. We move beyond static data to explore the dynamic interfacial behaviors that make this molecule a potent tool for modulating lipid bilayer fluidity.

Part 1: Molecular Architecture & Fundamental Constants

Structural Analysis

The molecule consists of a lipophilic octyl chain () ether-linked to a hydrophilic ethylene glycol head group (). This structure imparts a specific "Hydrophilic-Lipophile Balance" (HLB) that favors oil solubility while maintaining significant interfacial activity at aqueous boundaries.



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Figure 1.1: Structural segmentation of **2-(Octyloxy)ethanol** highlighting the amphiphilic dichotomy.

Physicochemical Data Table

The following data aggregates experimental values and validated predictions.

Property	Value	Unit	Condition	Source Relevance
CAS Number	10020-43-6	-	-	Identity Validation
Molecular Weight	174.28	g/mol	-	Stoichiometry
Boiling Point	98 - 99	°C	@ 0.15 mmHg	Vacuum Distillation
Boiling Point (Est)	~225	°C	@ 760 mmHg	Atmospheric Stability
Density	0.886	g/mL	@ 20°C	Volumetric Dosing
Refractive Index	1.435		@ 20°C	Purity Check
Flash Point	> 98	°C	Closed Cup	Safety / Handling
LogP (Oct/Water)	2.90	-	Predicted	Lipophilicity

Part 2: Interfacial & Surfactant Behaviors[11]

The "Solubility-Micellization" Paradox

Unlike standard surfactants (e.g., SDS or Tween),

does not form stable spherical micelles in water at room temperature because its solubility limit is reached before or very near its Critical Micelle Concentration (CMC).

- Water Solubility: Sparingly soluble (~0.9 g/L).
- Behavior: It acts as a Hydrotrope or Co-surfactant.[1] In water, it tends to form lamellar phases () or phase-separate into a surfactant-rich phase rather than forming a clear micellar solution.
- HLB Value: Calculated approx. 6.9 (Griffin Method). This classifies it as a Water-in-Oil (W/O) emulsifier and a wetting agent.

Hansen Solubility Parameters (HSP)

For formulation scientists, HSP provides a 3D coordinate system to predict compatibility. Based on the homologous series (extrapolating from

), the parameters for

are:

Parameter	Symbol	Value ()	Formulation Insight
Dispersion		16.2	Compatible with aliphatic lipids.
Polarity		5.5	Moderate polarity; penetrates biological membranes.
H-Bonding		9.0	Significant donor/acceptor capacity (OH group).

Interpretation: The high

and moderate

allow

to partition effectively into the stratum corneum lipid bilayers, disrupting their packing without causing total dissolution, which is the mechanism of action for permeation enhancement.

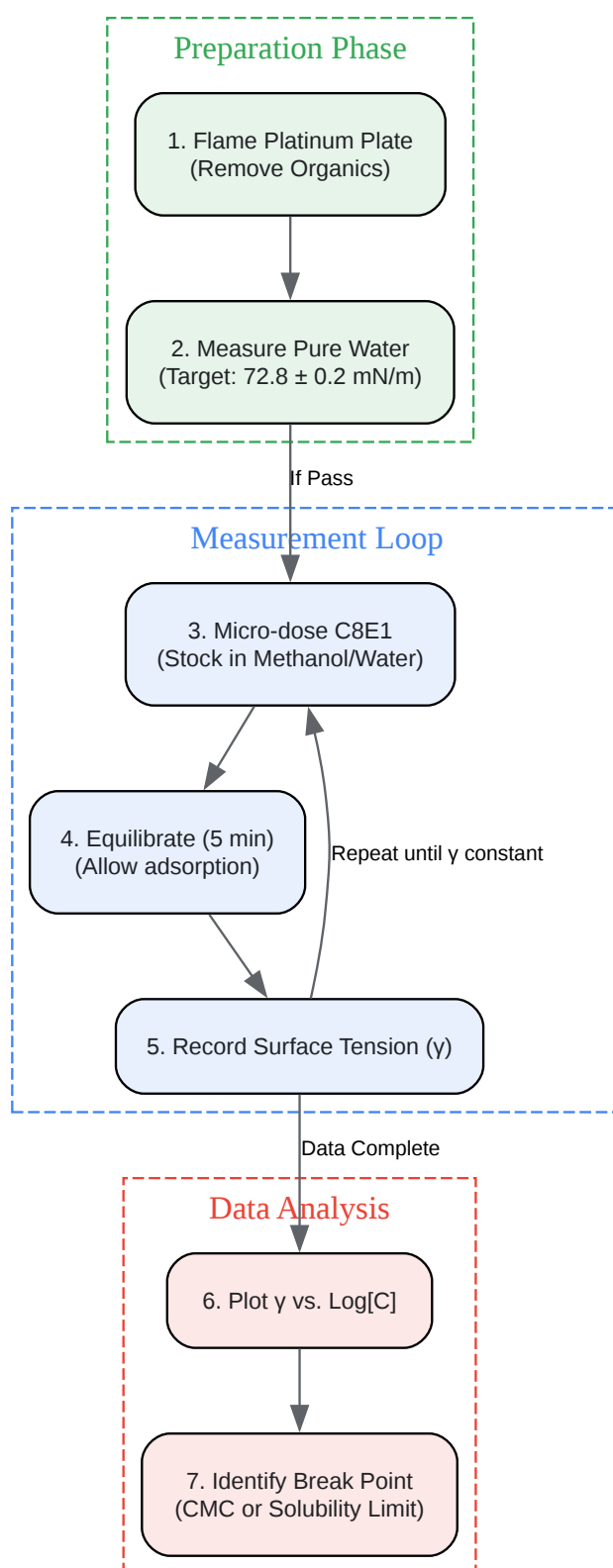
Part 3: Experimental Protocol - Interfacial Tension Determination

Objective: To determine the surface activity and approximate CMC (or solubility limit) of

using the Wilhelmy Plate method.

Self-Validating Control: The protocol includes a "Zero-Check" using pure water (72.8 mN/m at 20°C) to validate probe cleanliness before introduction of the surfactant.

Workflow Diagram



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Figure 3.1: Step-by-step logic for tensiometric characterization.

Methodology Detail

- Preparation: Prepare a stock solution of

in methanol (due to low water solubility). Note: The methanol concentration in the final bath must remain <1% to avoid affecting surface tension results.
- Dosing: Add aliquots of stock to a pure water vessel.
- Causality: We wait 5 minutes between readings because

is a larger molecule than simple alcohols; diffusion to the interface and orientation (head down, tail up) takes finite time.
- Endpoint: The surface tension will drop from ~72 mN/m to a plateau value (typically ~28-30 mN/m). The concentration at which this plateau begins is the CMC/Solubility limit.

Part 4: Applications in Drug Development

Transdermal Permeation Enhancement

is a potent "accelerant" for transdermal drug delivery. Its mechanism involves the fluidization of intercellular lipids.

- Mechanism: The octyl tail inserts into the lipid bilayer of the stratum corneum, while the ethoxy head group introduces a defect in the hydrogen bonding network. This increases the diffusion coefficient () of co-administered drugs.
- Toxicity Profile: As a mono-ether, it is generally less irritating than ionic surfactants (like SDS) but more potent than simple alcohols.

Microemulsion Co-Surfactant

In formulation,

is often paired with a primary surfactant (e.g., Lecithin) to form biocompatible microemulsions.

- Role: It reduces the bending rigidity of the interfacial film, allowing the formation of nanometer-sized droplets (swollen micelles) that are thermodynamically stable.

References

- PubChem. (2023). **2-(Octyloxy)ethanol** Compound Summary. National Library of Medicine. [\[Link\]](#)
- Stenutz, R. (2023). Hansen Solubility Parameters for Glycol Ethers. Stenutz.eu. [\[Link\]](#)
- Shinoda, K., et al. (1996). Physicochemical Properties of Nonionic Surfactants. Journal of Colloid and Interface Science. (Contextual reference for CnEm phase behavior).

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